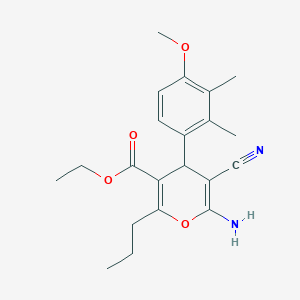![molecular formula C19H22N2O4 B5137268 5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B5137268.png)
5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience and pharmacology. ACPD belongs to the class of isoxazole derivatives and is a potent agonist of the metabotropic glutamate receptor.
Mécanisme D'action
5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide acts as an agonist of the metabotropic glutamate receptor, specifically the mGluR1 and mGluR5 subtypes. Upon binding to these receptors, this compound induces a conformational change that activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have both excitatory and inhibitory effects on neuronal activity, depending on the specific receptor subtype it binds to. This compound has been found to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, and has been shown to have effects on synaptic plasticity and long-term potentiation.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for specific receptor subtypes. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Orientations Futures
There are several potential future directions for research on 5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide, including further investigation into its mechanisms of action and physiological effects, as well as its potential therapeutic applications in the treatment of neurodegenerative disorders and other neurological conditions. Additionally, research could focus on developing new analogs of this compound with improved potency, selectivity, and safety profiles.
Méthodes De Synthèse
The synthesis of 5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide involves the reaction of 4-acetylphenol with chloromethyl isoxazole in the presence of a base. The resulting intermediate is then reacted with cyclohexylamine to form the final product.
Applications De Recherche Scientifique
5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been found to modulate the release of neurotransmitters and has been shown to have both excitatory and inhibitory effects on neuronal activity. This compound has also been found to have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)14-7-9-16(10-8-14)24-12-17-11-18(21-25-17)19(23)20-15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWWFPSDSHDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5137185.png)

![1-benzyl-8-(2-chloro-6-fluorobenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5137210.png)
![1'-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5137217.png)
![2-(2-fluorophenyl)-N-{2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5137218.png)
![diethyl (2-(benzoylamino)-3-oxo-1-phenyl-3-{[2-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phosphonate](/img/structure/B5137220.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5137225.png)
![1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5137233.png)
![ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5137237.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5137239.png)
![4-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5137247.png)
![2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5137260.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
